CB2 Receptor Agonist Potency
In functional assays using HEK293 cells expressing recombinant receptors, isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate exhibits an EC50 of 0.300 nM at human CB2 receptors, which is 8.3-fold more potent than its activity at rat CB1 receptors (EC50 2.5 nM) [1]. In contrast, the reference compound JWH-018 demonstrates significantly lower potency at CB1 (EC50 20.2 nM), while the closely related isomer 5F-PB-22 (quinolin-8-yl) shows CB1 potency (EC50 3.7 nM) and efficacy (Emax 203%) [2]. This 6-isoquinolinyl isomer thus provides a distinct pharmacological profile characterized by sub-nanomolar CB2 potency, which is critical for studies focusing on CB2-mediated pathways or selectivity profiling.
| Evidence Dimension | Functional agonist potency (EC50) at cannabinoid receptors |
|---|---|
| Target Compound Data | hCB2 EC50 = 0.300 nM; rCB1 EC50 = 2.5 nM |
| Comparator Or Baseline | 5F-PB-22 (quinolin-8-yl isomer): CB1 EC50 = 3.7 nM, Emax = 203% ; JWH-018: CB1 EC50 = 20.2 nM, Emax = 163% |
| Quantified Difference | Target compound CB2 EC50 is 8.3-fold more potent than its own CB1 EC50. Target CB1 EC50 is 1.5-fold more potent than 5F-PB-22 CB1 EC50, and 8.1-fold more potent than JWH-018 CB1 EC50. |
| Conditions | HEK293 cells expressing recombinant receptors; decrease in forskolin-stimulated cAMP levels |
Why This Matters
This sub-nanomolar CB2 potency distinguishes the compound from 5F-PB-22 and JWH-018, making it a superior tool for CB2-selective signaling studies and requiring its specific procurement over generic CB1-biased standards.
- [1] BindingDB. (n.d.). BDBM50532777 (CHEMBL4470925): Agonist activity at rat CB1 and human CB2 receptors (EC50 values). View Source
- [2] De Luca, M. A., et al. (2016). Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135. Neuropharmacology, 105, 630–638. View Source
